2-Morpholinemethanamine, N-ethyl-6-methyl-
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Overview
Description
2-Morpholinemethanamine, N-ethyl-6-methyl-: is an organic compound that belongs to the class of amines It is characterized by the presence of a morpholine ring, an ethyl group, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Michael Addition Reaction: The synthesis of 2-Morpholinemethanamine, N-ethyl-6-methyl- can be initiated by the Michael addition of morpholine with ethyl acrylate in the presence of ferric chloride in water.
Hydrazinolysis: The intermediate product, ethyl 3-morpholinopropanoate, undergoes hydrazinolysis to form 3-morpholinopropanehydrazide.
Curtius Rearrangement: The final step involves the Curtius rearrangement of the hydrazide to yield 2-Morpholinemethanamine, N-ethyl-6-methyl-.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with the removal of oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Scientific Research Applications
Chemistry: 2-Morpholinemethanamine, N-ethyl-6-methyl- is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals. It may be explored for its effects on specific biological targets, such as enzymes or receptors .
Industry: In the industrial sector, 2-Morpholinemethanamine, N-ethyl-6-methyl- is used in the production of specialty chemicals, agrochemicals, and polymers. Its unique chemical structure allows for its incorporation into various industrial processes .
Mechanism of Action
The mechanism of action of 2-Morpholinemethanamine, N-ethyl-6-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Morpholinoethanamine: A related compound with a similar structure but different substituents.
N-Methylmorpholine: Another morpholine derivative with distinct chemical properties.
Uniqueness: 2-Morpholinemethanamine, N-ethyl-6-methyl- stands out due to its unique combination of an ethyl and a methyl group attached to the nitrogen atom. This structural feature imparts specific chemical and biological properties that differentiate it from other morpholine derivatives .
Properties
CAS No. |
259090-44-3 |
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Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N-[(6-methylmorpholin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H18N2O/c1-3-9-5-8-6-10-4-7(2)11-8/h7-10H,3-6H2,1-2H3 |
InChI Key |
CGOMKABAJWHPOI-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CNCC(O1)C |
Origin of Product |
United States |
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